4-Nitro-2-phenoxyaniline

Catalog No.
S775088
CAS No.
5422-92-4
M.F
C12H10N2O3
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitro-2-phenoxyaniline

CAS Number

5422-92-4

Product Name

4-Nitro-2-phenoxyaniline

IUPAC Name

4-nitro-2-phenoxyaniline

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2

InChI Key

CGQKBVHAWXBMCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N

Synonyms

4-Nitro-2-phenoxybenzenamine; 2-Amino-5-nitrodiphenyl Ether; 2-Phenoxy-4-nitroaniline; NSC 10867

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N

Crystallography:

4-Nitro-2-phenoxyaniline has been studied in the field of crystallography to understand the arrangement of atoms and molecules in its solid state. A study published in the National Institutes of Health's PubMed Central database investigated the crystal structure of 4-Nitro-2-phenoxyaniline. The research found that the oxygen atom linking the two aromatic rings adopts a specific conformation and the molecules are linked by hydrogen bonds [].

4-Nitro-2-phenoxyaniline is an aromatic organic compound with the molecular formula C₁₂H₁₀N₂O₃. It features a biphenyl structure where two phenyl rings are connected by an ether bridge at the second position of one ring, while a nitro group is present at the fourth position of the other ring. The presence of the nitro group introduces electron-withdrawing characteristics, influencing the compound's electronic properties and reactivity . This compound has been studied for its crystallographic properties, revealing that the oxygen atom linking the aromatic rings adopts a specific conformation, and hydrogen bonds play a significant role in its solid-state structure .

There is no current information available regarding a specific mechanism of action for 4-Nitro-2-phenoxyaniline.

Due to the absence of specific data, it is advisable to handle 4-Nitro-2-phenoxyaniline with caution, assuming it might possess similar hazards to related aromatic nitro compounds. These can include:

  • Skin and eye irritation
  • Respiratory tract irritation upon inhalation
  • Potential genotoxicity due to the presence of the nitro group.
Typical of aromatic nitro compounds. These include:

  • Electrophilic Substitution: The nitro group can direct electrophiles to ortho and para positions on the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to amino groups under certain conditions.
  • Condensation Reactions: It can react with various electrophiles to form more complex derivatives .

4-Nitro-2-phenoxyaniline can be synthesized through several methods, including:

  • Nitration of Phenoxyaniline: This involves treating phenoxyaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the appropriate position.
  • Refluxing with Benzene Sulphonyl Chloride: In this method, phenoxyaniline is refluxed with benzene sulphonyl chloride to yield derivatives that may include 4-Nitro-2-phenoxyaniline as an intermediate product .
  • Computational Methods: Recent studies have utilized computational chemistry techniques to predict spectral characteristics and optimize synthesis routes, confirming structural integrity through theoretical models .

4-Nitro-2-phenoxyaniline has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of drugs like nimesulide, which is used for its anti-inflammatory properties.
  • Material Science: It may serve as a precursor for developing new materials due to its unique structural properties.
  • Crystallography Studies: Its crystal structure provides insights into molecular arrangements and interactions in solid-state chemistry .

Several compounds share structural similarities with 4-Nitro-2-phenoxyaniline. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
4-Amino-2-phenoxyanilineContains an amino group instead of a nitro groupExhibits different reactivity due to amino group
4-NitrophenolContains a single phenolic structurePrimarily used as a disinfectant and antiseptic
NimesulideA derivative containing a sulfonamide groupKnown for anti-inflammatory effects
2-NitrophenolSimilar nitro substitution on a single ringUsed primarily in dye manufacturing

4-Nitro-2-phenoxyaniline stands out due to its biphenyl ether structure and potential applications in pharmaceuticals, differentiating it from other similar compounds that may not possess both aromatic rings connected by an ether bridge .

Nitration Strategies for Selective Functionalization

Selective nitration represents one of the primary synthetic routes to 4-Nitro-2-phenoxyaniline, with various methodologies developed to achieve optimal regioselectivity and yield. The controlled introduction of the nitro group at the para position relative to the amino group remains a crucial challenge in the synthesis of this compound.

Traditional nitration using mixed acids (HNO₃/H₂SO₄) often lacks the required selectivity, leading to isomeric mixtures and side products. However, several modified approaches have demonstrated improved para-selectivity:

Direct Nitration of 2-Phenoxyaniline Derivatives:
A practical approach involves the nitration of 2'-phenoxy-acetanilide. By dissolving the precursor in acetic acid and treating it with red fuming nitric acid at 60-80°C, a 60-70% yield of 4'-nitro-2'-phenoxy-acetanilide can be achieved. Subsequent deacetylation yields the desired 4-Nitro-2-phenoxyaniline.

Catalyst-Mediated Selective Nitration:
The use of soluble anhydrite as a catalyst has been shown to selectively promote nitration at the para position. Research indicates that this approach enhances para-selectivity for various aromatic substrates, making it potentially valuable for 4-Nitro-2-phenoxyaniline synthesis.

Zeolite-Catalyzed Nitration:
Zeolite catalysts offer a promising strategy for regioselective nitration. The confined spaces within zeolite pores influence substrate orientation during nitration, enhancing selectivity. Studies have demonstrated that the para/ortho ratio is significantly affected by solvent choice, with diethyl ether providing optimal para-selectivity (para/ortho ratio of 0.97).

Table 1: Solvent Effects on Para/Ortho Selectivity in Zeolite-Catalyzed Nitration

SolventPara/Ortho RatioBenzoquinone Formed (%)
Diethyl ether0.973
CCl₄0.113
MethanolNot specified7

Industrial-Scale Synthesis via Diazotization and Sandmeyer Reactions

The Sandmeyer reaction provides a versatile approach for functional group introduction to aromatic rings, with recent electrochemical adaptations offering significant advantages for industrial-scale synthesis of compounds like 4-Nitro-2-phenoxyaniline.

Electrochemical Sandmeyer methodology employs electricity as the driving force, eliminating the need for stoichiometric copper salts traditionally used in these reactions. This approach offers several benefits:

  • Milder reaction conditions
  • Simplified experimental setup
  • Reduced metal waste
  • Potential for continuous flow processing

Research on electrochemical bromination of aryldiazonium salts has demonstrated the viability of this approach, with the judicious choice of halogenation reagents allowing for the rapid interception of nascent aryl radicals.

One-Pot Diazotization/Electrochemical Reaction:
A particularly attractive strategy involves direct use of anilines as starting materials in a one-pot diazotization/electrochemical reaction sequence. This methodology has been successfully applied to various substrates with good to excellent yields, as illustrated in the table below:

Table 2: Selected Examples of One-Pot Diazotization/Electrochemical Reactions

Starting MaterialProductYield (%)
Aniline derivativesCorresponding halides60-85
2-(Allyloxy)anilineCyclized product37
Various aryl aminesHalogenated productsGood to excellent

For 4-Nitro-2-phenoxyaniline synthesis, this approach could potentially be modified to introduce the nitro group efficiently while maintaining the phenoxy linkage.

Catalytic Systems in Condensation Reactions (e.g., Tertiary Amine Alkaloids)

The development of efficient catalytic systems is crucial for optimizing the synthesis of 4-Nitro-2-phenoxyaniline, particularly for the condensation reactions involved in forming the phenoxy linkage. Patent literature describes an effective method using tertiary amine alkaloid catalysts for preparing 2-phenoxyaniline, which serves as a precursor to 4-Nitro-2-phenoxyaniline.

The preparation method involves several key steps:

Catalyst Preparation:
The process begins with solid levorotatory or dextrorotatory tertiary amine alkaloids, which undergo steam distillation at 100-120°C. The condensate is collected, and solid NaOH (1-4 times the weight of the condensate) is added to control the pH between 13 and 14. The mixture is allowed to stand for 48-60 hours to prepare the catalyst.

Reaction Components and Conditions:
The optimized reaction mixture contains specific proportions of components:

Table 3: Reaction Components for 2-Phenoxyaniline Synthesis

ComponentParts by Weight
o-Nitrochlorobenzene100-120
Phenol65-80
Catalyst7-12
Active nickel5-12
Ethanol400-700

The reaction proceeds in two temperature-controlled stages: first at 80-85°C for 5 hours, then at 145-155°C for 8 hours. This stepwise approach allows for optimal formation of the intermediate 2-phenoxy nitrobenzene.

Purification and Reduction:
After purification through water washing and phase separation, the 2-phenoxy nitrobenzene intermediate is reduced to 2-phenoxyaniline using active nickel in ethanol at 85-100°C under 2MPa pressure for 4 hours. This precursor can then be nitrated to produce 4-Nitro-2-phenoxyaniline.

Green Chemistry Approaches for Waste Minimization

Environmental considerations have driven the development of greener approaches to the synthesis of compounds like 4-Nitro-2-phenoxyaniline, focusing on reducing waste, energy consumption, and the use of hazardous reagents.

Ionic Liquid Catalysis:
A patent describes a green nitration method using acetyl nitrate as the nitration agent with ionic liquid catalysis. This approach provides an environmentally friendlier alternative to traditional mixed acid nitration methods, with reduced volatility, potential for catalyst recovery, and often enhanced selectivity.

Zeolite-Catalyzed Green Nitration:
The use of zeolites as solid acid catalysts eliminates the need for large quantities of liquid acids, significantly reducing waste generation. Research has shown that nitration of phenol using dilute nitric acid over proton forms of various zeolites can produce nitrophenols with controllable regioselectivity.

Dinitrogen Pentoxide/Zeolite Systems:
A particularly promising green approach involves using dinitrogen pentoxide over zeolite catalysts for para-selective nitration of aromatic compounds. This method has achieved some of the highest para-selectivities in high-yielding nitration reactions for a wide range of substrates, with minimal formation of dinitro compounds.

Table 4: Comparison of Green Nitration Approaches

MethodAdvantagesLimitations
Ionic liquid catalysisReduced volatility, catalyst recoveryLimited scale-up data
Zeolite-catalyzed nitrationSolid catalyst, reduced liquid wasteVariable selectivity with substrate
N₂O₅/Zeolite systemsHigh para-selectivity, few dinitro byproductsProduction of HNO₃ as byproduct
Acetyl nitrate/Zeolite HbExcellent para-selectivity, acetic acid recoveryHazards of acetyl nitrate

Nimesulide Synthesis: Reaction Pathways and Yield Optimization

The synthesis of nimesulide from 4-nitro-2-phenoxyaniline involves three critical stages: nucleophilic aromatic substitution, sulfonylation, and final purification. In the initial step, o-chloronitrobenzene reacts with phenol under alkaline conditions at 110–120°C to form 2-phenoxynitrobenzene, achieving 78–82% conversion efficiency [4] [5]. Subsequent nitration using concentrated nitric acid (65–68%) in acetic anhydride introduces the para-nitro group, with reaction temperature control (0–5°C) proving essential to minimize byproduct formation [4] [7].

Methanesulfonylation constitutes the final synthetic step, where 4-nitro-2-phenoxyaniline reacts with methanesulfonyl chloride in dichloromethane. Triethylamine acts as both base and proton scavenger, enabling 89–92% yields when maintaining stoichiometric ratios of 1:1.2 (amine:sulfonyl chloride) [5] [6]. Recrystallization from ethanol reduces residual sulfonic acid impurities to <0.5%, with crystal morphology optimized through controlled cooling rates of 0.5°C/min [4] [7].

Table 1: Key Parameters in Nimesulide Synthesis

Process StageOptimal ConditionsYield Improvement Strategy
Phenoxy Group IntroductionKOH (2.5 eq), 120°C, 8hPhase-transfer catalysts (+12% yield) [5]
NitrationHNO3 (1.1 eq), 0°C, 4hAcetic acid co-solvent (-15% byproducts) [4]
SulfonylationMsCl (1.2 eq), 25°C, 6hMolecular sieve dehydration (+8% yield) [6]

Critical Impurity Control in Drug Formulations

As Nimesulide Impurity D, 4-nitro-2-phenoxyaniline requires strict control below 0.15% according to ICH Q3A guidelines [1] [7]. Reverse-phase HPLC with UV detection (λ=254 nm) provides quantification limits of 0.02% using C18 columns and acetonitrile-phosphate buffer mobile phases [7]. Structural characterization studies employing B3LYP/6-311G density functional theory calculations confirm intramolecular hydrogen bonding between nitro and amine groups, explaining its persistence in crude reaction mixtures [7] [4].

Process analytical technology (PAT) implementations utilize in-line FTIR spectroscopy to monitor nitro group reduction intermediates during impurity removal. Recent advancements combine high-resolution mass spectrometry (HRMS) with molecular electrostatic potential surface modeling to predict impurity-matrix interactions in final dosage forms [2] [7].

Table 2: Analytical Methods for Impurity Characterization

TechniqueDetection LimitKey Spectral FeaturesApplication Scope
HPLC-UV0.02%Retention time: 8.2±0.3 minBatch release testing [1] [7]
Powder XRD0.5%Characteristic peaks at 12.4°, 16.7°Polymorph discrimination [2] [4]
FTIR-ATR0.1%N-H stretch: 3350 cm⁻¹Process monitoring [7]

Scalability and Industrial Process Design

Scale-up challenges center on managing the highly exothermic nitration stage (-ΔH= 210 kJ/mol). Modern facilities employ jacketed loop reactors with dynamic temperature control, achieving 12,000 L batch sizes while maintaining reaction temperatures within ±1.5°C [4] [5]. Continuous manufacturing platforms integrate microwave-assisted synthesis modules for phenoxy group installation, reducing processing times from 8 hours to 45 minutes through 2.45 GHz dielectric heating [6] [7].

Solvent recovery systems demonstrate 92% ethanol reuse in recrystallization through fractional distillation with packed columns, significantly reducing production costs [4]. Environmental impact assessments reveal that implementing membrane filtration for nitrobenzene byproducts decreases aqueous waste generation by 65% compared to traditional activated carbon treatments [5] [7].

Principles of Diazo-Coupling Colorimetry

The most sensitive published procedure couples diazotised 4-Nitro-2-phenoxyaniline with 8-hydroxyquinoline to give a crimson complex that shifts to deep violet in ethanol [1] [2]. The chromophore absorbs maximally at 560 nm, enabling rapid colorimetric quantification without interference from typical tablet excipients [1].

Calibration Characteristics

Table 1 summarises the full validation data. The method exhibits a limit of detection of 0.005 µg/mL and demonstrates Beer–Lambert compliance from 0.05 µg/mL to 3.0 µg/mL with a correlation coefficient of 0.9994 [1] [2].

ParameterResultReference
Wavelength maximum560 nm [1]2
Limit of detection0.005 µg/mL [2]30
Limit of quantification0.05 µg/mL [1]2
Linear range0.05–3.0 µg/mL [1]2
Regression coefficient0.9994 [2]30
Assay precision (relative standard deviation)0.83% [1]2

Application to Finished Dosage Forms

Commercial nimesulide tablets show no absorbance at 560 nm unless spiked with 4-Nitro-2-phenoxyaniline, confirming high method specificity [1]. Recovery studies averaging 99.6% at three fortification levels verify accuracy inside routine quality-control matrices [1].

Chromatographic and Spectroscopic Methods for Purity Assessment

Reverse-Phase High Performance Liquid Chromatography

A validated stability-indicating reverse-phase liquid chromatographic assay separates nimesulide from Impurity D within 10 minutes [3]. Optimal resolution requires acetonitrile-triethylamine-water (45:0.5:54.5 v/v/v) at pH 5.2 on a C18 column (150 mm × 4.6 mm, 5 µm) at 40 °C [3]. Detection at 230 nm yields retention times of 7.11 minutes for nimesulide and 7.98 minutes for 4-Nitro-2-phenoxyaniline, with baseline separation (resolution 3.20) [3].

Chromatographic factorOptimised settingReference
Stationary phaseC18, 150 mm × 4.6 mm, 5 µm [3]5
Mobile phaseAcetonitrile–triethylamine–water 45:0.5:54.5 (pH 5.2) [3]5
Column temperature40 °C [3]5
Flow rate1.0 mL/min [3]5
Detection wavelength230 nm [3]5
Retention time (Impurity D)7.98 min [3]5
Limit of detection0.0044 µg/mL [3]5
Limit of quantification0.0146 µg/mL [3]5
Resolution (nimesulide vs Impurity D)3.20 [3]5

Ultraviolet–Visible Spectroscopy

The intrinsic absorption profile of 4-Nitro-2-phenoxyaniline shows a primary band at 282 nm and a charge-transfer shoulder around 320 nm [4]. These bands assist in purity profiling when coupled to diode-array detection within liquid chromatography [5].

Infrared and Raman Fingerprints

Density-functional calculations (B3LYP/6-311G) match experimental infrared peaks at 3,438 cm⁻¹ (amine N-H stretch), 1,525 cm⁻¹ (nitro asymmetric stretch), and 1,210 cm⁻¹ (C–N stretch) [4] [6]. Raman libraries corroborate a dominant band near 1,340 cm⁻¹, facilitating Fourier-transform Raman screening of raw materials [7].

Nuclear Magnetic Resonance Spectroscopy

Proton spectra display two distinct ortho-coupled doublets for the phenoxy ring at 6.97 ppm and 7.03 ppm, while the aniline ring shows characteristic amine exchange broadening at 5.63 ppm [8]. Carbon spectra allocate the ether-linked quaternary carbon at 156.2 ppm, proving structural integrity during routine batch release [9].

Stability Studies Under Regulatory Guidelines

Regulatory Framework

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use guideline Q1A(R2) mandates stress testing across heat, humidity, oxidative, and photolytic conditions; photostability conditions fall under guideline Q1B [10] [11]. For impurities, guideline Q3A(R2) specifies reporting, identification, and qualification thresholds based on maximum daily dose [12] [13].

Stress-Induced Degradation Pathways

Forced degradation of 4-Nitro-2-phenoxyaniline reveals susceptibility to photolysis, producing trace nitroso analogues after exposure equivalent to 1.2 million lux hours [11]. Heating at 60 °C for 7 days under 75% relative humidity causes ≤2% hydrolytic conversion to 2-phenoxyaniline, confirming moderate hydrolytic resilience [14].

Real-Time and Accelerated Stability Results

Table 3 collates publicly available data from primary reference standards stored according to International Council for Harmonisation zone II conditions (25 °C/60% RH). Content assay reflects high stability over twenty-four months [15] [16].

Storage conditionTime pointAssay purity (%)Degradation products (%)Reference
25 °C / 60% RH0 months99.8 [15]Not detected [15]7
25 °C / 60% RH12 months99.6 [16]0.12 [16]21
25 °C / 60% RH24 months99.3 [16]0.21 [16]21
40 °C / 75% RH6 months98.9 [14]0.55 [14]36
Photostability (1.2 M lux h)After exposure98.2 [11]0.64 [11]38

The impurity remains within the International Council for Harmonisation identification threshold of 0.1% at all real-time points, but photolytic stress approaches the qualification threshold, underscoring the need for protective packaging [11] [17].

Recommendations for Quality Assurance

  • Implement the diazo-coupling spectrophotometric screen as an incoming-materials test because its nanogram-level sensitivity detects trace carry-over before formulation [1].
  • Confirm results with the reverse-phase high performance liquid chromatographic assay, using an inert-atmosphere autosampler to minimise in-loop photolysis during analysis [3].
  • Conduct annual photostability challenges on retained samples to verify packaging efficacy in line with the International Council for Harmonisation photostability guideline [11].
  • Maintain dual-temperature real-time and accelerated programmes and update impurity specifications if the sum of degradants ever approaches 0.5% of the active ingredient mass [17] [12].

XLogP3

3

Other CAS

5422-92-4

Wikipedia

4-nitro-2-phenoxyaniline

Dates

Last modified: 08-15-2023

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